molecular formula C8H11N3O3S B183299 N-[4-(hydrazinosulfonyl)phenyl]acetamide CAS No. 3989-50-2

N-[4-(hydrazinosulfonyl)phenyl]acetamide

Cat. No. B183299
CAS RN: 3989-50-2
M. Wt: 229.26 g/mol
InChI Key: PBCWYAIMPZBEGL-UHFFFAOYSA-N
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Description

“N-[4-(hydrazinosulfonyl)phenyl]acetamide” is a chemical compound with the linear formula C8H11N3O3S . It has a molecular weight of 229.259 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-[4-(hydrazinosulfonyl)phenyl]acetamide” is represented by the InChI string: InChI=1S/C8H11N3O3S/c1-6(12)10-7-2-4-8(5-3-7)15(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12) . The Canonical SMILES representation is: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN .


Physical And Chemical Properties Analysis

“N-[4-(hydrazinosulfonyl)phenyl]acetamide” has a molecular weight of 229.26 g/mol . It has a computed XLogP3 value of -0.4 , indicating its solubility characteristics. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 229.05211239 g/mol . The topological polar surface area is 110 Ų .

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Activities : Compounds synthesized from 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide, a derivative of N-[4-(hydrazinosulfonyl)phenyl]acetamide, exhibited significant antimicrobial and anti-inflammatory activities (Thomas, Geetha, & Murugan, 2009).

  • Corrosion Inhibition : A study on N-(4-(2-hydrazinyl-2-oxoethoxy) phenyl)-acetamide and its manganese (II) complex found that these compounds acted as corrosion inhibitors for mild steel in sulphuric acid, with the Mn (II) complex showing higher efficiency (Shehata, 2017).

  • Antibacterial Effects : Novel biological active compounds derived from N-(4-Acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide showed notable antibacterial effects against different strains of bacteria (Maru, Patel, & Yadav, 2015).

  • Antimicrobial Screening : A range of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, with certain compounds showing high efficacy (Almutairi et al., 2018).

  • Hemolytic Activity : Synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were found to be active against selected microbial species and showed variable hemolytic activity (Gul et al., 2017).

  • Antitumor Activity : Compounds like 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide, a derivative, exhibited significant antitumor activity, outperforming reference drugs in some cases (Alqasoumi et al., 2009).

  • Anti-Arthritic and Anti-Inflammatory Properties : N-(2-hydroxy phenyl) acetamide showed anti-arthritic and anti-inflammatory effects in adjuvant-induced arthritis in rats, suggesting its potential for treating inflammatory conditions (Jawed, Shah, Jamall, & Simjee, 2010).

properties

IUPAC Name

N-[4-(hydrazinesulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-6(12)10-7-2-4-8(5-3-7)15(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCWYAIMPZBEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277072
Record name N-[4-(hydrazinosulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydrazinosulfonyl)phenyl]acetamide

CAS RN

3989-50-2
Record name NSC639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(hydrazinosulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Sojitra, RB Dixit, RK Patel, JP Patel… - Journal of Saudi chemical …, 2016 - Elsevier
Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their …
Number of citations: 18 www.sciencedirect.com

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